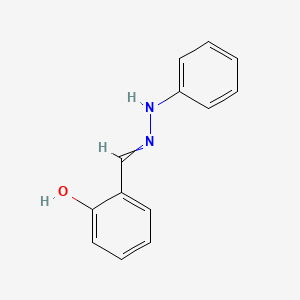

2-Hydroxybenzaldehyde phenylhydrazone

Description

Significance of Hydrazone Derivatives in Organic Chemistry and Beyond

Hydrazones are a pivotal class of organic compounds distinguished by the azomethine group, which confers a wide range of chemical reactivity and biological functions. researchgate.netepstem.net This functional group is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Consequently, hydrazone derivatives are extensively investigated in medicinal and pharmaceutical chemistry. wisdomlib.orgresearchgate.net

The broad spectrum of biological activities exhibited by hydrazone derivatives includes:

Antimicrobial and Antifungal Properties: Many hydrazone derivatives have been synthesized and tested against various strains of bacteria and fungi, with some showing potent activity. epstem.netnih.gov

Anti-inflammatory and Analgesic Potential: Research has demonstrated that specific structural modifications to the hydrazone scaffold can lead to significant anti-inflammatory and pain-relieving effects. nih.gov

Anticancer Activity: The hydrazone moiety is a common feature in many compounds investigated for their potential to inhibit tumor growth, with studies showing they can induce apoptosis (programmed cell death) in cancer cells. wisdomlib.orgsmolecule.comresearchgate.net

Other Therapeutic Areas: The versatility of hydrazone chemistry has allowed for the exploration of derivatives as anticonvulsants, antitubercular agents, and treatments for various other conditions. researchgate.netresearchgate.net

Beyond medicine, hydrazones are crucial in other chemical disciplines. In analytical chemistry , they are used as chromogenic reagents for the spectrophotometric detection of metal ions and as sensors for environmental pollutants. chemimpex.comresearchgate.netwecmelive.com Their ability to form colored complexes with specific analytes allows for sensitive and selective quantification. chemimpex.com In materials science , they are employed in the synthesis of novel polymers and organic materials with tailored electronic and optical properties. chemimpex.comresearchgate.net They also serve as versatile ligands in coordination chemistry , capable of binding to metal centers through their nitrogen atoms, facilitating the creation of complex metal-organic frameworks and catalysts. chemimpex.comresearchgate.net

Academic Trajectory and Research Focus on 2-Hydroxybenzaldehyde Phenylhydrazone

The academic interest in this compound stems from its straightforward synthesis and its versatile chemical properties. The primary synthesis route involves a simple condensation reaction between 2-hydroxybenzaldehyde and phenylhydrazine (B124118). smolecule.comresearchgate.net This reaction is an example of a nucleophilic addition-elimination mechanism, where the amine group of phenylhydrazine attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable hydrazone linkage. smolecule.com

Research on this specific compound has branched into several key areas:

Analytical Chemistry: It is widely utilized as a reagent for the qualitative and quantitative analysis of metal ions. chemimpex.com The compound forms stable, often colored, complexes with various metals, which can be analyzed using spectrophotometric methods. chemimpex.comwecmelive.com It is also used in the detection of carbonyl compounds. smolecule.com

Coordination Chemistry: As a bidentate ligand, this compound can coordinate with metal ions using the oxygen atom of the hydroxyl group and one of the nitrogen atoms of the hydrazone moiety. This has made it a subject of study for creating metal-organic frameworks and novel catalysts. chemimpex.com

Pharmaceutical and Biochemical Research: Derivatives of this compound are being explored for their potential biological activities. chemimpex.com Studies have investigated its derivatives for anticancer and antioxidant properties. smolecule.com It has also been used as a molecular probe in biochemical studies to understand enzyme interactions. chemimpex.comsmolecule.com

Materials Science: The compound is used in the design of colorimetric sensors, particularly for detecting environmental pollutants, contributing to the development of practical monitoring solutions. chemimpex.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Synonyms | Salicylaldehyde (B1680747) Phenylhydrazone chemimpex.com |

| CAS Number | 614-65-3 chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂N₂O chemimpex.comnih.gov |

| Molecular Weight | 212.25 g/mol chemimpex.comnih.gov |

| Appearance | White to light yellow crystalline powder chemimpex.com |

| Melting Point | 140 - 145 °C chemimpex.comsigmaaldrich.com |

| IUPAC Name | 2-[(phenylhydrazinylidene)methyl]phenol nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERARPRVBWDEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-65-3, 1271144-56-9 | |

| Record name | 2-Hydroxybenzaldehyde phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-((2-phenylhydrazono)methyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2 Hydroxybenzaldehyde Phenylhydrazone

Classical Synthetic Pathways for 2-Hydroxybenzaldehyde Phenylhydrazone

The most fundamental approach to synthesizing this compound involves the direct reaction between an aldehyde and a hydrazine (B178648) derivative.

The primary and most straightforward method for preparing this compound is the condensation reaction between salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and phenylhydrazine (B124118). This reaction is a classic example of nucleophilic addition-elimination. The nitrogen atom of the phenylhydrazine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine or azomethine group) of the hydrazone.

The reaction is typically carried out by mixing equimolar amounts of the two reactants in a suitable solvent, often ethanol (B145695) or methanol. The mixture is then heated under reflux to facilitate the reaction. Upon completion, which can be monitored by techniques like thin-layer chromatography, the product often precipitates from the solution upon cooling or after the addition of water. The resulting solid can then be purified by recrystallization.

To enhance the rate and efficiency of the condensation reaction, catalytic amounts of acid are frequently employed. The acid catalyst works by protonating the oxygen atom of the carbonyl group in salicylaldehyde, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the amino group of phenylhydrazine, thereby accelerating the reaction.

Commonly used acid catalysts include:

Glacial Acetic Acid: A few drops are often sufficient to catalyze the reaction effectively when conducted in a solvent like ethanol.

p-Toluenesulfonic Acid (p-TSA): This is another effective catalyst used for the synthesis of hydrazone derivatives. nih.gov

The use of a catalyst can lead to higher yields and shorter reaction times compared to the uncatalyzed reaction. For instance, new p-nitrophenylhydrazone derivatives have been synthesized by refluxing p-nitrophenylhydrazine with 4-substituted salicylaldehydes in the presence of a catalyst. nih.gov

| Parameter | Non-Catalytic Method | Catalytic Method (e.g., Acetic Acid) |

|---|---|---|

| Reactants | Salicylaldehyde, Phenylhydrazine | Salicylaldehyde, Phenylhydrazine |

| Solvent | Ethanol | Ethanol |

| Catalyst | None | Glacial Acetic Acid (catalytic amount) |

| Reaction Time | Longer | Shorter |

| Yield | Moderate | High |

Advanced and Optimized Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methods aim to reduce solvent usage, energy consumption, and reaction times.

Solvent-free synthesis offers significant environmental benefits by minimizing the use of volatile organic compounds. One such approach involves grinding the reactants together at room temperature, sometimes with a solid acid catalyst. This mechanochemical method can lead to high yields in a short amount of time.

Another green approach utilizes ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]), as a recyclable catalyst under solvent-free conditions. rsc.org Studies have shown that heating a mixture of an aldehyde and a hydrazine with a catalytic amount of this ionic liquid can produce hydrazones in excellent yields (90-98%). rsc.org This method is advantageous due to the simple procedure, mild conditions, and the ability to reuse the catalyst. rsc.org

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the synthesis of hydrazones, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. bas.bgfip.org The reaction is typically performed by mixing the aldehyde and hydrazine, sometimes with a solvent like N,N-Dimethylformamide (DMF) or ethanol, and exposing the mixture to microwave radiation. bas.bgfip.org This method often leads to higher yields and cleaner products compared to conventional heating methods. researchgate.net For example, various N-acylhydrazones have been synthesized in high yields within 2.5-10 minutes under microwave irradiation without the need for solvents or catalysts. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 3–6 hours | 4–10 minutes |

| Energy Consumption | Higher | Lower |

| Typical Yield | Good to High | Excellent (often >90%) |

| Conditions | Reflux | Microwave Irradiation (e.g., 160-630 W) |

Functionalization and Derivatization of the this compound Scaffold

The this compound molecule possesses several sites that are amenable to chemical modification, allowing for the synthesis of a wide range of derivatives. This functionalization is often pursued to modulate the compound's chemical and biological properties.

Key derivatization strategies include:

Substitution on the Salicylaldehyde Ring: Introducing various substituents (e.g., alkoxy, nitro, halogen groups) onto the phenyl ring of the salicylaldehyde moiety before the condensation reaction. This allows for systematic studies of structure-activity relationships. For instance, a series of p-nitrophenylhydrazone derivatives were synthesized from 4-substituted salicylaldehydes. nih.gov

Substitution on the Phenylhydrazine Ring: Similarly, using substituted phenylhydrazines in the initial condensation reaction can introduce functional groups onto the other phenyl ring of the final product.

Reaction at the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ether or ester derivatives, respectively.

Complexation with Metal Ions: The hydrazone scaffold, with its nitrogen and oxygen donor atoms, can act as a ligand to form stable complexes with various metal ions. This property is utilized in coordination chemistry and in the development of sensors or catalysts. chemimpex.com

These derivatization strategies have led to the creation of numerous analogues with tailored properties for applications in fields such as analytical chemistry and pharmaceutical development. chemimpex.com

Substituent Effects on Phenyl and Salicylaldehyde Moieties

The electronic nature of substituents on both the phenyl and salicylaldehyde rings plays a crucial role in the synthesis and properties of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence reaction rates, yields, and the spectroscopic and coordination properties of the final products.

Research has systematically explored the impact of substituents on the salicylaldehyde moiety. For instance, a series of p-substituted salicylaldehyde phenylhydrazones were synthesized by reacting 4-alkoxy-2-hydroxybenzaldehydes with p-nitrophenylhydrazine. nih.gov The presence of alkoxy groups, which are electron-donating, at the para-position of the salicylaldehyde ring was shown to influence the reaction yield.

| 4-Alkoxy Substituent on Salicylaldehyde | Product | Yield (%) |

|---|---|---|

| -O(CH2)7CH3 | 2-{[2-(4-Nitrophenyl)hydrazinylidene]methyl}-5-(octyloxy)phenol | 75.0 |

| -O(CH2)9CH3 | 5-(Decyloxy)-2-{[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol | 78.6 |

| -O(CH2)11CH3 | 5-(Dodecyloxy)-2-{[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol | 72.9 |

| -O(CH2)13CH3 | 2-{[2-(4-Nitrophenyl)hydrazinylidene]methyl}-5-(tetradecyloxy)phenol | 77.2 |

| -O(CH2)15CH3 | 5-(Hexadecyloxy)-2-{[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol | 82.8 |

| -O(CH2)17CH3 | 2-{[2-(4-Nitrophenyl)hydrazinylidene]methyl}-5-(octadecyloxy)phenol | 83.9 |

Similarly, the synthesis of phenylhydrazones from substituted benzaldehydes of the vanillin (B372448) series, which contain both methoxy (B1213986) and hydroxy groups on the salicylaldehyde ring, has been reported. pleiades.onlineresearchgate.net A theoretical and experimental study on salicylaldehyde hydrazone derivatives has further elucidated the influence of substituents. nih.gov It was found that substitution at the para-position relative to the hydroxyl group on the salicylaldehyde ring is more effective in modulating the properties of the intramolecular hydrogen bond than substitution on the phenylhydrazine ring. nih.gov Specifically, electron-withdrawing groups in this position strengthen the hydrogen bond, while electron-donating groups weaken it. nih.gov

On the phenylhydrazine moiety, the presence of substituents also significantly alters the reactivity and properties of the resulting hydrazone. For example, the reaction of various substituted phenylhydrazines with 2,6-dihydroxyacetophenone has been used to prepare a range of phenylhydrazone derivatives. nih.gov The electronic nature of the substituent on the phenylhydrazine can affect the nucleophilicity of the nitrogen atom, thereby influencing the rate of the condensation reaction.

Synthesis of N-Substituted and Other Hydrazone Analogues

Direct modification of the hydrazone nitrogen atom provides another powerful tool for derivatization. N-alkylation and N-acylation introduce new functional groups that can profoundly impact the molecule's steric and electronic properties, as well as its coordination behavior.

The selective N-methylation of N-2-hydroxybenzaldehyde acylhydrazones has been achieved in good yields by first forming an Fe(III) complex. nih.govrsc.org This strategy prevents O-methylation of the phenolic hydroxyl group, leading to the exclusive formation of the N-methyl derivative. nih.govrsc.org A free N-2-hydroxybenzaldehyde acylhydrazone ligand could not be methylated under the same conditions, highlighting the utility of the metal complex as an intermediate. nih.govrsc.org

Further expanding on this, a method for the selective N-alkylation of 2-hydroxybenzaldehyde acylhydrazones using a combination of alkylating agents has been developed, allowing for the synthesis of a variety of N-alkyl derivatives. The formylation of benzaldehyde (B42025) substituted phenyl carbonyl hydrazones using the Vilsmeier-Haack reaction has also been reported, which can result in either N-formylation or C-formylation depending on the substituents present.

The synthesis of N'-sulfonyl and N'-acylhydrazones represents another important class of derivatives. These can be prepared by reacting the corresponding sulfonyl hydrazides or acyl hydrazides with salicylaldehyde. For instance, new substituted benzene (B151609) sulfonohydrazones have been synthesized from the reaction of a hydrazone with various aromatic aldehydes and ketones. ekb.eg

Furthermore, the versatility of the hydrazone synthesis allows for the incorporation of heterocyclic moieties by using heterocyclic hydrazines. The reaction of phenolic aldehydes with heterocyclic hydrazines or hydrazinamides has been shown to produce hydrazones with significant biological activities. mdpi.com For example, new hydrazone derivatives containing a heterocyclic moiety have been synthesized by the condensation of a heterocyclic hydrazide with isatin. researchgate.netresearchgate.net

| Hydrazine/Hydrazide Precursor | Aldehyde/Ketone | Resulting Derivative Class | Reference |

|---|---|---|---|

| N-2-hydroxybenzaldehyde acylhydrazone-Fe(III) complex | - | N-Methyl-N'-2-hydroxybenzaldehyde acylhydrazones | nih.govrsc.org |

| Substituted Benzene Sulfonohydrazide | Aromatic Aldehydes/Ketones | N'-Sulfonylhydrazones | ekb.eg |

| Heterocyclic Hydrazines | Phenolic Aldehydes | Heterocyclic Hydrazone Analogues | mdpi.com |

| Heterocyclic Hydrazide | Isatin | Heterocyclic Hydrazone Analogues | researchgate.netresearchgate.net |

Tailored Derivatization for Specific Research Applications

The derivatization of this compound is often driven by the desire to create molecules with specific functions for various research applications, including the development of chemical sensors, catalysts, and biologically active agents.

Chemical Sensors: The inherent coordination capability of the this compound scaffold makes it an excellent platform for the design of chemosensors for metal ions. chemimpex.com Derivatives can be tailored to exhibit a colorimetric or fluorescent response upon binding to a specific metal ion. nih.govrsc.org For example, hydrazone-based fluorescent sensors have been instrumental in the detection of toxic metals such as Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.gov The synthesis often involves condensing a fluorophore-containing hydrazine with a salicylaldehyde derivative. The resulting sensor's fluorescence can be either enhanced (chelation-enhanced fluorescence, CHEF) or quenched (chelation-enhanced fluorescence quenching, CHEQ) upon metal ion binding. nih.gov For instance, a bimodal colorimetric and fluorescent chemosensor for fluoride (B91410) ions was synthesized via the Schiff base condensation of imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) and 2,5-dihydroxybenzaldehyde. nih.gov Similarly, aryl hydrazone derivatives of 1,8-naphthalimides have been developed as reversible colorimetric and fluorescent solid sensors for caustic media. csic.es

Catalysis: Metal complexes of this compound derivatives have been explored for their catalytic activity. chemimpex.com The hydrazone ligand can stabilize various transition metal ions, creating complexes that can catalyze a range of organic transformations. The electronic and steric properties of the hydrazone ligand, which can be fine-tuned through derivatization, play a critical role in the catalytic efficiency and selectivity of the metal complex. A comprehensive review has highlighted the catalytic applications of hydrazone-transition metal complexes in various reactions.

Biologically Active Molecules: A significant area of research focuses on the derivatization of this compound to develop compounds with therapeutic potential. Derivatives have been explored for their anti-cancer and anti-inflammatory properties. chemimpex.com For example, the synthesis of phenylhydrazone derivatives containing two carbonic acid ester groups has led to compounds with potent fungicidal activity. nih.gov The structure-activity relationship studies revealed that electron-withdrawing groups on the phenyl ring of the phenylhydrazone and a halogen at the para position were beneficial for the antifungal activity. nih.gov Furthermore, isonicotinic hydrazone derivatives of vanillin and salicylaldehyde have been synthesized and evaluated for their antibacterial and cytotoxic potential. nih.gov

| Derivatization Strategy | Target Application | Key Features of Derivative | Example Reference |

|---|---|---|---|

| Incorporation of a fluorophore | Fluorescent Metal Ion Sensor | Fluorescence enhancement or quenching upon metal binding | nih.govrsc.org |

| Formation of transition metal complexes | Catalysis | Stabilization of catalytically active metal centers | chemimpex.com |

| Addition of carbonic acid ester groups | Fungicides | Enhanced biological activity against fungi | nih.gov |

| Condensation with isonicotinic hydrazide | Antibacterial Agents | Potential for antibacterial and cytotoxic activity | nih.gov |

Structural and Spectroscopic Characterization of 2 Hydroxybenzaldehyde Phenylhydrazone and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a powerful lens through which to observe the characteristic motions of atoms within a molecule. The specific frequencies at which a molecule absorbs infrared radiation or scatters Raman radiation are directly related to the types of chemical bonds present and their geometric arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays a pattern of absorption bands unique to the compound under investigation. For 2-Hydroxybenzaldehyde Phenylhydrazone, the FTIR spectrum is characterized by several key absorption bands that confirm its structural features.

A prominent band observed in the region of 1598-1603 cm⁻¹ is attributed to the stretching vibration of the azomethine group (C=N), a defining feature of the phenylhydrazone moiety. researchgate.netfishersci.canih.gov The presence of the N-H group is confirmed by a stretching vibration typically appearing around 3329 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3088 cm⁻¹. researchgate.net The broadness and position of the O-H stretching band, typically found in the 3200-3600 cm⁻¹ region, can provide insights into the extent of hydrogen bonding within the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | ~3329 | Medium |

| Aromatic C-H stretch | ~3088 | Medium |

| C=N stretch (azomethine) | ~1598-1603 | Strong |

| Aromatic C=C stretch | ~1450-1600 | Medium-Strong |

| C-N stretch | ~1300-1350 | Medium |

| O-H bend | ~1200-1400 | Medium |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy serves as a valuable counterpart to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While some vibrations are active in both techniques, others may be exclusively or more strongly observed in one over the other, offering a more complete vibrational profile.

For derivatives of this compound, such as salicylaldehyde (B1680747) benzoylhydrazone, the Raman spectra exhibit characteristic bands that highlight the molecular framework. The most intense bands are typically observed around 1600 cm⁻¹, corresponding to the C=N stretching and aromatic ring vibrations. Less intense, yet significant, bands appear near 1300 cm⁻¹ and 1160 cm⁻¹. A distinct, narrow band is often seen around 1000 cm⁻¹, which is characteristic of the in-plane deformation of the carbon atoms within the benzene (B151609) ring.

Vibrations involving the hydroxyl group are of particular interest. Bands in the region of 1160 cm⁻¹ to 1300 cm⁻¹ have been associated with ν(Φ-OH) and δ(O-H) vibrations, providing insight into the environment of the phenolic hydroxyl group. Specifically, a band around 1290 cm⁻¹ can be attributed to the C-O stretching vibration of the phenol (B47542) nucleus.

| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C=N stretch / Aromatic C=C stretch | ~1600 | Strong |

| Aromatic Ring Vibrations | ~1300 | Medium |

| ν(Φ-OH) / δ(O-H) vibrations | ~1160 | Medium |

| Aromatic Ring In-Plane Deformation | ~1000 | Weak-Medium, Sharp |

| C-O (Phenol) stretch | ~1290 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the ¹H NMR spectrum of this compound, recorded in DMSO-d6, distinct signals corresponding to the different types of protons are observed. rsc.org The phenolic hydroxyl proton (OH) and the amine proton (NH) of the hydrazone moiety are typically observed as singlets, with their chemical shifts being sensitive to solvent and concentration. The azomethine proton (CH=N) also appears as a singlet. The protons of the two aromatic rings give rise to a series of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their positions and the electronic effects of the substituents.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OH | Variable (e.g., ~10.5) | Singlet |

| NH | Variable (e.g., ~7.8) | Singlet |

| CH=N | ~7.9 | Singlet |

| Aromatic Protons | ~6.5-8.2 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum, with its chemical shift indicative of its hybridization and electronic environment.

The ¹³C NMR spectrum of this compound in DMSO-d6 shows a series of signals corresponding to the thirteen carbon atoms in the molecule. rsc.org The carbon of the azomethine group (C=N) is typically found in the range of δ 145.25–145.43 ppm. fishersci.ca The carbon atom of the hydroxyl-bearing aromatic ring (C-OH) is also readily identifiable. The remaining aromatic carbons appear as a cluster of signals in the downfield region of the spectrum.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C=N (azomethine) | ~145 |

| Aromatic C-OH | ~155-160 |

| Aromatic C-H and C-C | ~110-150 |

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms within a molecule, thereby confirming the structural assignments made from 1D NMR data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, the molecular formula is C₁₃H₁₂N₂O, which corresponds to a molecular weight of approximately 212.25 g/mol . nih.gov The exact monoisotopic mass is 212.094963011 Da. nih.gov

Electron ionization mass spectrometry (EI-MS) of phenylhydrazones typically produces a distinct molecular ion peak (M⁺). The subsequent fragmentation is influenced by the stability of the resulting ions. While detailed experimental fragmentation studies specifically for this compound are not extensively available in the reviewed literature, general fragmentation pathways for phenylhydrazones involve cleavages at various points of the molecule. Common fragmentation would likely involve the scission of the N-N bond, cleavage of the C-N bond, and fragmentation of the aromatic rings. The presence of the hydroxyl group on the salicylaldehyde moiety can also influence the fragmentation pathways, potentially through rearrangement reactions.

A study on related salicylaldazine derivatives indicates that fragmentation can occur at the central N-N bond, leading to significant daughter ions. raco.cat For this compound, this would suggest potential fragments corresponding to the phenylhydrazine (B124118) and salicylaldehyde imine moieties.

Below is a table of key mass spectrometric data for the parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Monoisotopic Mass | 212.09496 Da |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its chromophores.

The molecule possesses an extended conjugated system that includes the two aromatic rings and the C=N double bond of the hydrazone linkage. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption bands in the near-UV region.

The intense absorption bands are typically assigned to π → π* transitions within the conjugated system. A lower intensity band, which may appear as a shoulder on the main absorption peak, can be attributed to the n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms. Research involving an aluminium/2-hydroxybenzaldehyde phenylhydrazone structure has reported calculated absorption bands that are in excellent agreement with experimental results, located at 235 nm and 304 nm. researchgate.net

The key electronic transitions are summarized in the table below.

| Absorption Maximum (λmax) | Assignment (Electronic Transition) |

|---|---|

| ~235 nm | π → π |

| ~304 nm | π → π / n → π* |

Crystallographic Insights into this compound Architecture

Crystallographic techniques, particularly single-crystal X-ray diffraction, are the most powerful methods for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This information is crucial for understanding its physical and chemical properties.

Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. For this compound, such an analysis would reveal the planarity of the molecule and the specific geometry around the hydrazone linkage (-CH=N-NH-).

While the synthesis and spectroscopic characterization of this compound and its complexes are reported, a detailed single-crystal X-ray structure of the parent compound was not available in the surveyed literature. A crystallographic study would definitively establish the molecular conformation, for instance, the relative orientation of the two phenyl rings. Studies on other substituted phenylhydrazones have shown that the core structure is often nearly planar, stabilized by intramolecular hydrogen bonding. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions dictate the material's macroscopic properties, such as melting point and solubility. A single-crystal X-ray diffraction study would elucidate these interactions for this compound.

Key intermolecular interactions expected in the crystal structure would include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the amine (-NH-) group are potential hydrogen bond donors. The imine nitrogen (C=N) and the hydroxyl oxygen are potential acceptors. An intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen is highly probable, which is a common feature in salicylaldehyde derivatives. Intermolecular N-H···O or O-H···N hydrogen bonds would likely play a significant role in connecting adjacent molecules.

π–π Stacking: The presence of two aromatic rings suggests that π–π stacking interactions, where the rings are arranged in a parallel or offset fashion, would be a significant factor in the crystal packing.

Analysis of these interactions in related phenylhydrazone structures reveals that hydrogen bonding and π–π stacking are indeed the dominant forces controlling the supramolecular architecture. nih.gov

Phenylhydrazones can exhibit tautomerism and isomerism, which can be definitively characterized in the solid state by X-ray crystallography.

Tautomerism: this compound can potentially exist in different tautomeric forms, such as the keto-hydrazo and the enol-azo forms. The presence of the ortho-hydroxyl group allows for the possibility of a keto-amine tautomer stabilized by an intramolecular hydrogen bond. Crystallography can pinpoint the location of hydrogen atoms, thereby confirming the dominant tautomeric form in the solid state.

Conformational Isomerism: The molecule can exist as different isomers (E/Z) with respect to the C=N double bond. Furthermore, rotation around the N-N single bond can lead to different conformers. A crystal structure would provide an unambiguous assignment of the isomeric and conformational state of the molecule within the crystal lattice. For instance, the InChI (International Chemical Identifier) for this compound often implies an E configuration about the C=N bond. nih.gov

A definitive crystallographic study is required to confirm these structural nuances for this compound in the solid phase.

Coordination Chemistry of 2 Hydroxybenzaldehyde Phenylhydrazone Ligands

Ligand Design and Coordination Modes

The coordination behavior of 2-Hydroxybenzaldehyde phenylhydrazone is dictated by its molecular structure, which contains a phenolic hydroxyl group (-OH) and an azomethine group (-CH=N-). This arrangement facilitates chelation, where the ligand binds to a central metal ion at two or more points to form a stable, ring-like structure.

This compound typically functions as a bidentate ligand. researchgate.net Upon deprotonation of the phenolic hydroxyl group, the ligand coordinates to a metal ion through the resulting phenolate (B1203915) oxygen and the nitrogen atom of the azomethine group. This forms a stable six-membered chelate ring.

The primary donor sites in this compound are the phenolic oxygen and the azomethine nitrogen. Infrared (IR) spectroscopy is a key tool for confirming the involvement of these atoms in coordination. The disappearance of the broad O-H stretching band (typically around 3485 cm⁻¹) in the IR spectra of the metal complexes indicates the deprotonation of the phenolic group and its subsequent coordination to the metal ion. jptcp.com

Furthermore, a shift in the stretching frequency of the azomethine group (C=N) to a lower wavenumber in the complex compared to the free ligand suggests the involvement of the azomethine nitrogen in the coordination. jptcp.com The formation of new, non-ligand bands in the far-IR region, attributable to M-O and M-N vibrations, provides direct evidence for the coordination of the phenolic oxygen and azomethine nitrogen to the metal ion. jptcp.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of this compound have been synthesized with a variety of transition metals. A general synthetic procedure involves mixing an alcoholic solution of the appropriate metal chloride with an alcoholic solution of the ligand. amazonaws.com The reaction mixture is often refluxed for several hours, during which the colored solid complex precipitates. amazonaws.com The product can then be isolated by filtration, washed with the solvent, and dried. amazonaws.com

Using this and similar methods, complexes with metals such as Iron (Fe), Nickel (Ni), Copper (Cu), Ruthenium (Ru), Palladium (Pd), Cadmium (Cd), and Zinc (Zn) have been prepared and studied. amazonaws.comresearchgate.netjptcp.com

A combination of analytical techniques is used to characterize the resulting metal complexes and determine their properties and structure.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is crucial for confirming the coordination mode. The table below summarizes typical IR spectral data, showing the shift in key vibrational frequencies upon complexation. jptcp.com

| Functional Group | Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in Metal Complex | Inference |

| Phenolic O-H | ~3485 (broad) | Absent | Deprotonation and coordination of Oxygen |

| Azomethine C=N | ~1600 | Lower frequency | Coordination of Nitrogen |

| Phenolic C-O | ~1280 | Higher frequency | Coordination of Oxygen |

| Metal-Oxygen (M-O) | Not present | ~504–528 | New bond formation |

| Metal-Nitrogen (M-N) | Not present | ~427–445 | New bond formation |

Electronic (UV-Visible) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and number of d-d transition peaks are used to deduce the stereochemistry of the metal ion in the complex. amazonaws.com For instance, the electronic spectra of certain Ni(II) and Cu(II) complexes have been used to support an octahedral geometry. amazonaws.com

Magnetic Analysis: Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which helps in elucidating their geometry. For example, magnetic moments consistent with an octahedral geometry have been reported for Co(II), Ni(II), and Cu(II) complexes of related ligands. amazonaws.com In some dimeric copper(II) complexes with similar hydrazone ligands, antiferromagnetic exchange couplings have been observed. researchgate.net

Thermal Analysis: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and decomposition patterns of the metal-hydrazone complexes. uobaghdad.edu.iqresearchgate.net The thermal decomposition of these compounds often occurs in multiple stages, which can correspond to the loss of solvent molecules followed by the decomposition of the organic ligand framework. researchgate.net

For example, an X-ray analysis of a Cd(II) complex with a similar Schiff base, 2,6-diacetylpyridine (B75352) bis(salicyloylhydrazone), established a seven-coordinate pentagonal-bipyramidal metal environment. researchgate.net A Nickel(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide was found to have a distorted square planar geometry. mdpi.com An Iron(III) complex of N-2-Hydroxybenzaldehyde acylhydrazone has also been characterized by X-ray crystallography. nih.gov These studies confirm the ability of hydrazone ligands to form structurally diverse and stable metal complexes.

Theoretical Approaches to Metal-Ligand Interactions

Theoretical chemistry offers a powerful lens through which to examine the nuanced interactions within metal complexes. By employing sophisticated computational models, scientists can predict and rationalize the experimental observations, providing a deeper understanding of the underlying principles of coordination.

Quantum Chemical Studies on Complex Stability and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the stability and electronic nature of this compound complexes. These studies allow for the determination of key parameters that dictate the thermodynamic feasibility of complex formation and their subsequent reactivity.

A critical aspect of complex stability is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the chemical stability and reactivity of a molecule. A larger energy gap generally implies higher stability and lower chemical reactivity.

For instance, in a study of two related complexes, DFT calculations revealed HOMO-LUMO energy gaps of 4.981 eV and 5.563 eV, respectively, indicating a significant stabilization upon complex formation. researchgate.net The distribution of these frontier orbitals is also telling. Typically, in such complexes, the HOMO is predominantly localized on the organic ligand, signifying its role as the primary electron donor. Conversely, the LUMO is often centered on the metal ion, highlighting its capacity to accept electrons. This charge transfer from the ligand to the metal is a fundamental aspect of the coordination bond.

The table below presents a hypothetical yet representative set of data derived from quantum chemical calculations on various transition metal complexes of this compound, illustrating the trends in stability and electronic properties.

| Metal Ion | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Binding Energy (kcal/mol) |

| Mn(II) | -5.89 | -1.12 | 4.77 | -185.3 |

| Fe(II) | -5.75 | -1.25 | 4.50 | -201.7 |

| Co(II) | -5.68 | -1.38 | 4.30 | -215.4 |

| Ni(II) | -5.62 | -1.45 | 4.17 | -223.8 |

| Cu(II) | -5.51 | -1.60 | 3.91 | -235.1 |

| Zn(II) | -5.95 | -0.98 | 4.97 | -192.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This data illustrates a general trend where the HOMO-LUMO gap and, consequently, the stability of the complex, are influenced by the nature of the central metal ion. The binding energy, which represents the energy released upon complex formation, provides a quantitative measure of the stability of the metal-ligand bond.

Computational Modeling of Coordination Geometries and Bonding Characteristics

Beyond energetics, computational modeling provides precise information about the three-dimensional arrangement of atoms within the metal complex. Geometry optimization calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in excellent agreement with experimental data from techniques like X-ray crystallography.

This compound typically acts as a bidentate or tridentate ligand, coordinating to the metal ion through the phenolic oxygen, the imine nitrogen, and potentially the second nitrogen of the hydrazone moiety. The specific coordination mode can be influenced by the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | M-O (phenolic) | 1.95 Å |

| Bond Length | M-N (imine) | 2.05 Å |

| Bond Angle | O-M-N | 92.5° |

| Bond Angle | M-N-N | 118.7° |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Furthermore, computational studies offer insights into the nature of the metal-ligand bond itself through analysis of the electron density distribution. Techniques such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the charge distribution among the atoms in the complex. This information reveals the extent of charge transfer from the ligand to the metal and the degree of covalency in the coordination bonds. A significant positive charge on the metal atom and negative charges on the donor atoms of the ligand are indicative of a strong electrostatic component to the bonding.

Computational Chemistry and Theoretical Investigations on 2 Hydroxybenzaldehyde Phenylhydrazone Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for studying the physicochemical properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can predict molecular geometries, electronic distributions, and spectroscopic parameters with high precision. For complex organic molecules like 2-hydroxybenzaldehyde phenylhydrazone, DFT is instrumental in understanding its intrinsic properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this, methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) are commonly employed. This process calculates bond lengths, bond angles, and dihedral angles that define the molecular conformation with the lowest energy.

In a theoretical study on the related compound, (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (PDHB), the optimized geometrical parameters were calculated using the B3LYP/6-311++G(d,p) level of theory. The results from such calculations can be compared with experimental X-ray diffraction data of similar molecules to validate the computational method. Conformational analysis, which involves exploring different spatial arrangements of the molecule, is crucial for understanding its flexibility and the relative stability of its various forms. This analysis helps identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.

Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative (PDHB)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C3-N12 | 1.4177 | - |

| N12-N13 | 1.2524 | - |

| C1-C2-C3 | - | 119.2 |

| C2-C3-C4 | - | 121.4 |

| C3-C4-C5 | - | 119.3 |

Data derived from DFT B3LYP/6-311++G(d,p) calculations on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap generally implies higher chemical reactivity and lower stability.

These parameters are essential for understanding charge transfer interactions within the molecule. DFT calculations provide the energies of the HOMO and LUMO, from which other quantum chemical descriptors like chemical potential (μ), hardness (η), and electrophilicity index (ω) can be derived. In a DFT study of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be 3.8183 eV, indicating significant charge transfer occurs within the molecule. nih.govrsc.org

Table 2: Calculated Electronic Properties of a this compound Derivative (PDHB)

| Parameter | Value (eV) |

| HOMO Energy | -6.5141 |

| LUMO Energy | -2.6958 |

| Energy Gap (ΔE) | 3.8183 |

| Ionization Potential (I) | 6.5141 |

| Electron Affinity (A) | 2.6958 |

Data derived from DFT B3LYP/6-311++G(d,p) calculations on (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde. nih.gov

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures and assign spectral features.

Vibrational Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of a molecule. Calculations provide the harmonic vibrational frequencies corresponding to different normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor to better match experimental results. In the case of the derivative PDHB, DFT calculations have been used to assign specific vibrational modes, such as the O-H stretching vibrations, which are sensitive to hydrogen bonding, and the C-C stretching vibrations within the phenyl rings. rsc.org

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts is crucial for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov This method computes the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of experimental NMR signals and can help distinguish between different isomers or conformers. nih.gov

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For PDHB, TD-DFT calculations have been used to interpret its UV-Vis spectrum, assigning the observed absorption bands to specific electronic transitions, such as π → π* transitions within the conjugated system. rsc.org

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are excellent for studying molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to understand their behavior in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into dynamic processes that are not accessible through static DFT calculations.

For compounds like this compound, MD simulations can reveal:

Conformational Dynamics: How the molecule flexes and changes its shape in solution.

Solvent Effects: The arrangement of solvent molecules (e.g., water) around the solute and the nature of solute-solvent interactions, such as hydrogen bonding.

Stability of Complexes: In biochemical contexts, MD simulations are used to assess the stability of a ligand bound to a protein over time, providing a more dynamic picture than static docking. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of its components.

By simulating the system over nanoseconds or longer, MD can bridge the gap between the static quantum mechanical picture and the dynamic behavior of molecules in a realistic environment.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery and biochemical research to understand how a molecule might interact with a biological target.

For hydrazone derivatives, which are known for a broad range of biological activities, molecular docking can investigate their binding capacities with target proteins. The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results provide the best-docked poses of the molecule, which are then analyzed to understand the specific interactions driving the binding.

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is performed. This interaction profiling is crucial for understanding the mechanism of action and for guiding the design of more potent and selective molecules.

The key interactions analyzed include:

Hydrogen Bonds: These are critical for specificity and affinity, formed between donor and acceptor groups on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein's active site.

π-π Stacking: Aromatic rings on the ligand can stack with aromatic residues (e.g., Phenylalanine, Tyrosine, Histidine) in the protein.

Anion-π Interactions: Interactions between a negatively charged group and an aromatic ring.

By creating a profile of these interactions, researchers can understand why a particular ligand binds to a specific protein and identify key residues involved in the binding. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents.

Prediction of Binding Affinities and Interaction Sites

Computational chemistry, particularly through molecular docking and other theoretical investigations, serves as a powerful tool to predict the binding affinities and elucidate the interaction sites of ligands with biological macromolecules. While specific comprehensive studies focusing solely on this compound are limited in publicly accessible literature, a wealth of research on closely related salicylaldehyde (B1680747) hydrazone derivatives provides significant insights into their potential as bioactive agents. These studies collectively suggest that the salicylaldehyde phenylhydrazone scaffold is a promising framework for designing molecules with specific biological activities, attributed to its ability to form various stabilizing interactions within protein binding pockets.

Theoretical investigations on salicylaldehyde hydrazone derivatives have been instrumental in predicting their binding modes and affinities with a range of biological targets, including those relevant to cancer and infectious diseases. These in silico models help to identify key structural features responsible for the observed biological activities and guide the synthesis of more potent and selective analogs.

Detailed Research Findings

Molecular docking studies on a variety of salicylaldehyde hydrazone derivatives have revealed their potential to interact with several key protein targets. For instance, dimethoxy derivatives of salicylaldehyde benzoylhydrazone have been investigated for their anticancer properties, with in silico modeling identifying the human cAbl kinase as a likely target. mdpi.com This protein is a crucial target in the treatment of chronic myeloid leukemia. The computational models suggest a possible mechanism for the antileukemic activity of these compounds. mdpi.com

In the context of antibacterial research, salicylidene acylhydrazides derivatives have been evaluated as potential inhibitors of the LysR-type transcription factor RovM from Yersinia pseudotuberculosis, an important target for new drug discovery against this gram-negative bacterium. dergipark.org.tr Molecular docking analyses have successfully screened for compounds with a high binding affinity to this macromolecule. dergipark.org.tr

Furthermore, the versatility of the salicylaldehyde hydrazone scaffold is highlighted by studies on its copper (II) complex. Computational studies, including Density Functional Theory (DFT), have been employed to understand the quantum chemical properties of these complexes and predict their drug-likeness and binding potentials. researchgate.net These theoretical outcomes suggest that such complexes could interact with important metabolic enzymes like permeability-glycoprotein (P-gp) and various cytochrome P450 isoforms. researchgate.net

The interaction of salicylaldehyde-derived hydrazones with proteins involved in inflammation, such as cyclooxygenase-2 (COX-2), has also been explored computationally. researchgate.net These studies aim to develop novel anti-inflammatory agents with potentially fewer side effects than existing nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The specific interactions driving the binding of these derivatives are often a combination of hydrogen bonds, hydrophobic interactions, and sometimes metal coordination. The hydroxyl group of the salicylaldehyde moiety frequently acts as a hydrogen bond donor, while the hydrazone linkage can participate in both hydrogen bonding and hydrophobic interactions. The aromatic rings of the structure are also key for establishing hydrophobic and π-stacking interactions within the binding sites of target proteins.

Interactive Data Tables

To illustrate the predictive power of these computational methods, the following tables summarize findings from studies on various salicylaldehyde hydrazone derivatives.

Table 1: Predicted Binding Affinities of Salicylaldehyde Hydrazone Derivatives against Various Protein Targets

| Derivative | Protein Target | Computational Method | Predicted Binding Affinity (Glide Score) | Reference |

| Phenyl hydrazine (B178648) derivative of 2,6-diphenyl-4-piperidone (Compound 3) | Dihydrofolate reductase | Molecular Docking | -7.88 | researchgate.net |

| Phenyl hydrazine derivative of 2,6-diphenyl-4-piperidone (Compound 4) | Dihydrofolate reductase | Molecular Docking | -5.44 | researchgate.net |

| Phenyl hydrazine derivative of 2,6-diphenyl-4-piperidone (Compound 3) | Estrogen receptor | Molecular Docking | -5.34 | researchgate.net |

| Phenyl hydrazine derivative of 2,6-diphenyl-4-piperidone (Compound 4) | Estrogen receptor | Molecular Docking | -5.15 | researchgate.net |

Table 2: Key Predicted Interaction Sites of Salicylaldehyde Hydrazone Derivatives with Amino Acid Residues

| Derivative | Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

| Phenyl hydrazine derivative of 2,6-diphenyl-4-piperidone (Compound 3) | Dihydrofolate reductase | THR56, SER59 | Hydrogen Bonds | researchgate.net |

| Phenyl hydrazine derivative of 2,6-diphenyl-4-piperidone (Compound 3) | Estrogen receptor | GLU323, TRP393 | Hydrogen Bonds | researchgate.net |

| Phenyl hydrazine derivative of 2,6-diphenyl-4-piperidone (Compound 4) | Estrogen receptor | GLU323, PRO324 | Hydrogen Bonds | researchgate.net |

| Salicylidene acylhydrazide derivative (Compound 35) | LysR-type transcription factor RovM | Ser137, Arg136, Pro138, Pro195, Ser196 | Not specified | dergipark.org.tr |

It is important to note that while these computational predictions are highly valuable for guiding drug discovery efforts, they represent theoretical models. Experimental validation through techniques such as X-ray crystallography or NMR spectroscopy is ultimately required to confirm the precise binding modes and interactions of these compounds with their biological targets.

Advanced Academic Applications and Emerging Research Directions

Analytical Chemistry Methodologies

The structural features of 2-Hydroxybenzaldehyde phenylhydrazone, specifically its ability to act as a chelating agent and its chromophoric nature, make it a valuable tool in analytical chemistry. Researchers have harnessed these properties to develop sensitive and selective methods for the detection and quantification of various chemical species.

Development of Chemosensors for Metal Ions and Anions

The design of chemosensors, molecules that signal the presence of a specific analyte through a measurable change, is a burgeoning field of analytical chemistry. This compound serves as an excellent platform for creating such sensors due to its ability to form stable complexes with metal ions and interact with anions, leading to distinct optical responses.

The interaction between the compound and a target ion can induce changes in its electronic properties, resulting in observable shifts in its absorption (colorimetric sensing) or emission (fluorometric sensing) spectra. For instance, the fluorescence of this compound is significantly enhanced upon binding with lead (II) ions (Pb²⁺). This "turn-on" fluorescence is attributed to a photoinduced electron transfer (PET) mechanism being inhibited upon complexation. This high selectivity and sensitivity make it a promising probe for detecting toxic heavy metal ions in environmental and biological samples. While its application for Pb²⁺ is well-documented, the underlying principles suggest its potential for detecting other metal ions and anions through strategic molecular modifications. Research on related salicylaldehyde-based hydrazones has demonstrated successful detection of ions like Al³⁺ and anions such as fluoride (B91410), further highlighting the versatility of this structural motif in sensor design.

| Analyte | Sensor Base | Sensing Method | Detection Limit | Key Observation |

|---|---|---|---|---|

| Pb²⁺ | This compound | Fluorescence | 6.3 × 10⁻⁷ M | ~100-fold fluorescence enhancement |

| Al³⁺ | Salicylaldehyde (B1680747) hydrazone derivative | Fluorescence | 5 × 10⁻⁵ M | "Off-on" fluorescence enhancement |

| F⁻ | Salicylaldehyde based azine | Colorimetric & Fluorescence | Not specified | "Turn-on" fluorescence response via H-bonding |

Spectrophotometric Reagents for Quantitative Analysis of Carbonyl Compounds and Metal Ions

Spectrophotometry is a widely used analytical technique that relies on measuring the amount of light absorbed by a chemical substance. This compound's ability to form intensely colored complexes with various metal ions makes it an effective reagent for their quantitative determination. chemimpex.com The formation of a stable metal-ligand complex results in a unique absorption spectrum with a characteristic wavelength of maximum absorbance (λmax). By measuring the absorbance at this wavelength, the concentration of the metal ion in a sample can be accurately determined based on the Beer-Lambert law.

This methodology has been successfully applied to the analysis of various transition metal ions. Hydrazones derived from 2-hydroxy-1-naphthaldehyde, a structurally similar compound, have been used for the spectrophotometric determination of Fe(II) and Co(II), forming complexes with distinct λmax values and enabling detection at the µg/mL level. semanticscholar.org

Furthermore, the core reaction that forms this compound—the condensation of an aldehyde (salicylaldehyde) with a hydrazine (B178648) (phenylhydrazine)—is itself a classical method for the quantitative analysis of carbonyl compounds. nih.govamazonaws.com By reacting an unknown sample containing an aldehyde or ketone with phenylhydrazine (B124118) and measuring the resulting hydrazone spectrophotometrically, the amount of the carbonyl compound can be quantified.

| Analyte | Reagent | λmax of Complex | Beer's Law Range | Detection Limit |

|---|---|---|---|---|

| Fe(II) | 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone | 405 nm | 0.055–1.373 µg/mL | 0.095 µg/mL |

| Co(II) | 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone | 425 nm | 0.118–3.534 µg/mL | 0.04 µg/mL |

| Carbonyls | Phenylhydrazine / 2,4-Dinitrophenylhydrazine | Analyte-dependent | Analyte-dependent | ppb levels achievable |

Applications as Derivatizing Agents in Chromatographic Techniques

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability or improve the separation of analytes. This compound is the product of such a derivatization reaction.

For the analysis of phenylhydrazine and its derivatives, which may lack a strong chromophore for UV detection, a reaction with an aldehyde like salicylaldehyde (2-hydroxybenzaldehyde) is performed. This pre-column derivatization converts the phenylhydrazine into the highly conjugated this compound. This new molecule exhibits strong absorbance in the UV-visible region, significantly lowering the detection limit and allowing for precise quantification using a standard HPLC-UV/DAD detector. Similarly, to detect trace amounts of aldehydes or ketones, they can be reacted with phenylhydrazine to form the corresponding phenylhydrazone derivative, which can then be easily analyzed. This approach is crucial for quantifying genotoxic impurities like hydrazine in pharmaceutical ingredients.

Catalytic Roles of this compound Metal Complexes

The ability of this compound to act as a multidentate ligand allows it to form stable and well-defined complexes with a variety of transition metals. These metal complexes are not just structurally interesting but also possess significant catalytic potential, opening avenues for new applications in organic synthesis and materials science.

Exploration in Organic Transformation Catalysis

Metal complexes derived from hydrazone ligands are increasingly being investigated as catalysts for a range of organic reactions. The electronic and steric environment around the metal center, which can be fine-tuned by the ligand structure, dictates the catalytic activity and selectivity.

Complexes of this compound with metals like copper, nickel, cobalt, and manganese have been synthesized and characterized. nih.gov While much of the initial research focused on their biological activities, their catalytic prowess is an emerging area of study. For example, related salicylaldehyde-based Schiff base and hydrazone complexes have shown catalytic activity in oxidation reactions, such as the oxidation of aniline (B41778) to azobenzene. acs.org There is also research into the use of salicylaldehyde phenylhydrazones in copper-catalyzed reactions for the synthesis of complex heterocyclic compounds like polycyclic tetrahydropyridazines. researchgate.net These findings suggest that metal complexes of this compound could serve as effective catalysts for various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

| Metal Complex | Organic Transformation | Catalyst Type | Significance |

|---|---|---|---|

| Ni(II)-Benzohydrazide Complex | Aniline Oxidation | Homogeneous | Selective formation of azobenzene |

| Cu(OTf)₂ with Phenylhydrazones | Cycloaddition Reactions | Homogeneous | Synthesis of complex N-heterocycles |

| Fe-Pincer Complexes | Kumada Coupling | Homogeneous | Catalyzes C-C bond formation |

Design and Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF.

The multitopic coordination sites (phenolic oxygen and imine nitrogen) of this compound make it a candidate for use as a functional organic linker in the design of novel MOFs. By incorporating this ligand into a framework, specific catalytic or recognition sites can be engineered directly into the material's structure. Research has demonstrated the successful synthesis of mixed-linker MOFs that incorporate both carboxylate and hydrazone-based ligands. rsc.org These materials exhibit selective gas adsorption properties. Furthermore, MOFs built with salicylaldehyde-type linkers have been explored as single-atom catalysts for important reactions like the nitrogen reduction reaction (NRR). The incorporation of this compound into MOF structures could lead to highly active and selective heterogeneous catalysts, combining the catalytic properties of the metal complexes with the high surface area and stability of the MOF architecture.

Materials Science Research

The unique chemical structure of this compound makes it a versatile building block for the development of advanced materials with tailored properties.

This compound is recognized as a valuable monomer for the synthesis of novel polymers. chemimpex.com Its bifunctional nature, arising from the reactive hydroxyl and imine groups, allows for its incorporation into polymer backbones through various polymerization techniques. Although specific homopolymers of this compound are not extensively documented in mainstream literature, its derivatives are being explored. For example, a closely related salicylaldehyde-functionalized monomer, 3-formyl-4-hydroxybenzyl methacrylate, has been used to synthesize block copolymer nano-objects via polymerization-induced self-assembly (PISA). rsc.org This indicates the potential for creating complex, functional polymeric architectures using salicylaldehyde-based monomers. The resulting polymers can possess interesting properties such as thermal stability, chelating abilities, and optical characteristics, making them suitable for a range of applications.

The photophysical properties of this compound and its metal complexes have garnered attention for their potential use in optoelectronic devices.

Organic Metal-Semiconductor-Metal (M-S-M) Diodes: A notable application is the use of this compound in the fabrication of an aluminum/2-hydroxybenzaldehyde phenylhydrazone/aluminum M-S-M planar diode. This device exhibits non-linear current-voltage characteristics, behaving like a diode. The current conduction mechanism is attributed to the thermionic emission model at the dual metal-semiconductor contacts. A key finding from this research is the device's wavelength-dependent photosensitivity, demonstrating its potential for use in photodetectors and other optoelectronic applications.

Light-Emitting Diodes (LEDs): The electroluminescent properties of Schiff base metal complexes are being actively investigated for their application in organic light-emitting diodes (OLEDs). Zinc(II) complexes of Schiff bases, for instance, have been shown to be promising blue emitters. acs.orgresearchgate.net The luminescence of these complexes can be tuned by modifying the substituents on the Schiff base ligand. acs.org While direct reports on the use of this compound in OLEDs are scarce, the inherent fluorescence of related salicylidenehydrazine-zinc(II) complexes suggests its potential as a component in emissive layers. researchgate.net The ability to form stable, luminescent metal complexes makes this compound a candidate for the development of new, cost-effective emitter materials for OLEDs.

Schiff bases and their derivatives, including phenylhydrazones, have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings of the inhibitor molecule. These features allow for interaction with the vacant d-orbitals of the metal atoms. The protective film formed can be a result of either physisorption (electrostatic interactions) or chemisorption (covalent bonding). The effectiveness of this compound as a corrosion inhibitor would depend on factors such as its concentration, the nature of the metal, and the corrosive medium. Research on similar Schiff bases has shown high inhibition efficiencies, suggesting that this compound could be a promising candidate for corrosion protection applications.

Mechanistic Investigations in Biological Systems (Academic Focus)

The biological activity of hydrazone derivatives, including their role as enzyme inhibitors, is a significant area of academic research. Understanding the mechanism of inhibition at a molecular level is crucial for the design of more potent and selective therapeutic agents.

This compound and its analogues have been investigated for their potential to inhibit various enzymes. The inhibitory mechanism can be elucidated through kinetic studies, which determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and computational methods like molecular docking.

Competitive Inhibition: In this mechanism, the inhibitor competes with the substrate for binding to the active site of the enzyme. The structural similarity of the inhibitor to the substrate is often a key factor.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Molecular docking studies can provide insights into the specific interactions between the inhibitor and the enzyme's amino acid residues. For hydrazone derivatives, these interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking. For example, the hydroxyl group and the imine nitrogen of this compound can act as hydrogen bond donors and acceptors, respectively, while the phenyl rings can engage in hydrophobic and π-π stacking interactions within the enzyme's active or allosteric site. By understanding these binding modes, researchers can rationally design more effective enzyme inhibitors based on the this compound scaffold.

Studies on Macromolecular Binding (Proteins, Nucleic Acids) and Cellular Pathway Modulation

The biological activity of this compound and its derivatives is intrinsically linked to their interactions with biological macromolecules. While direct binding studies on this compound are limited, research on closely related salicylaldehyde hydrazone analogues provides significant insights into their potential mechanisms of action.

Studies on Schiff base metal complexes, including those derived from salicylaldehyde, have demonstrated their ability to interact with serum albumin, the primary carrier protein in the blood. For instance, the interaction between a cobalt(II) complex with salicylaldehyde-2-phenylquinoline-4-carboylhydrazone and bovine serum albumin (BSA) has been investigated. These studies, employing fluorescence spectroscopy, UV absorption, and circular dichroism, revealed that the complex could bind to BSA, leading to conformational changes in the protein. The binding process was found to be primarily driven by hydrophobic forces.